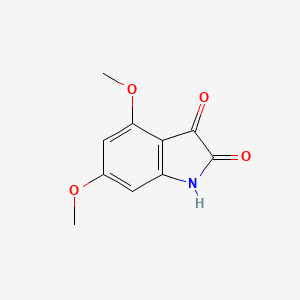

4,6-Dimethoxyindoline-2,3-dione

説明

Context within Indoline-2,3-dione Chemistry and Related Heterocycles

4,6-Dimethoxyindoline-2,3-dione belongs to the larger class of organic compounds known as indoline-2,3-diones, commonly referred to as isatins. scielo.brnist.gov Isatin (B1672199) and its derivatives are heterocyclic compounds that have garnered significant attention in the scientific community due to their versatile chemical reactivity and wide-ranging biological activities. researchgate.netsinocurechem.com The isatin core structure, consisting of a fused benzene (B151609) ring and a five-membered nitrogen-containing ring, serves as a valuable building block in organic synthesis. sinocurechem.comwikipedia.org

The reactivity of the isatin scaffold, particularly at the C2 and C3 positions, allows for a multitude of chemical transformations, including substitution, condensation, and cycloaddition reactions. sinocurechem.comwikipedia.org This versatility has enabled the synthesis of a vast library of isatin derivatives with diverse pharmacological properties, such as antimicrobial, antiviral, anticonvulsant, and anticancer activities. researchgate.netnih.gov The exploration of isatin-based compounds continues to be an active area of research in medicinal chemistry for the development of new therapeutic agents. rsc.orgacs.orgnih.gov

Significance of the 4,6-Dimethoxy Substitution Pattern in Indoline-2,3-diones

The presence and position of substituents on the isatin aromatic ring can significantly influence the molecule's electronic properties, and consequently, its biological activity. nih.gov The 4,6-dimethoxy substitution pattern in this compound is of particular interest. Methoxy (B1213986) groups (-OCH3) are electron-donating groups, which can alter the electron density of the aromatic ring and affect how the molecule interacts with biological targets. nih.gov

Historical Context of Indoline-2,3-dione Chemistry in Scientific Research

The study of indoline-2,3-dione, or isatin, has a rich history dating back to 1840 when it was first synthesized by Erdmann and Laurent through the oxidation of indigo (B80030) dye. researchgate.netwikipedia.org Initially, it was named "tribulin." wikipedia.org This discovery opened the door to a new field of heterocyclic chemistry. Early research focused on understanding the fundamental chemical properties and reactivity of the isatin core. acs.org

特性

IUPAC Name |

4,6-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTYWNHVETJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468533 | |

| Record name | 4,6-Dimethoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21544-81-0 | |

| Record name | 4,6-Dimethoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dimethoxyindoline 2,3 Dione and Its Analogues

Classical and Contemporary Approaches to the Indoline-2,3-dione Scaffold

The synthesis of the indoline-2,3-dione core, also known as isatin (B1672199), has a rich history, with numerous methods developed and refined over the years. These approaches can be broadly categorized into cyclization strategies from acyclic precursors and oxidative cyclization routes.

Cyclization Strategies from Precursors

A predominant and classical method for synthesizing substituted indoline-2,3-diones involves the cyclization of pre-formed aniline (B41778) derivatives. researchgate.net One of the most common strategies starts with a substituted aniline, which is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.net This intermediate is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired indoline-2,3-dione. researchgate.netresearchgate.net

The general scheme for this two-step process is as follows:

Amidation: A substituted aniline reacts with chloral hydrate and hydroxylamine hydrochloride.

Cyclization: The resulting isonitrosoacetanilide is cyclized using concentrated sulfuric acid. researchgate.net

This method has been optimized to improve yields, which can range from 51-68% over the two steps, calculated from the initial substituted aniline. researchgate.net The reaction conditions for the cyclization step are critical, often requiring careful temperature control, typically between 65-75°C, followed by a short period at a slightly higher temperature (e.g., 80°C) to ensure complete reaction. researchgate.netresearchgate.net

Another approach involves the intramolecular cyclization of 2-aminophenyl-3-oxopropanoates. These precursors, bearing various substituents on the phenyl ring, can be converted into the corresponding 2-hydroxy-indolin-3-ones in good yields. acs.org This method has shown tolerance for a range of electron-donating and electron-withdrawing groups on the aromatic ring. acs.org

The table below summarizes the yields of some substituted 2-hydroxy-indolin-3-ones synthesized via the cyclization of 2-aminophenyl-3-oxopropanoates. acs.org

| Substituent at 4-position | Substituent at 5-position | Yield (%) |

| Phenyl | - | 80 |

| Methyl | - | 62 |

| - | Bromo | 75 |

| - | Chloro | 92 |

| - | CF3 | 98 |

| Methoxy (B1213986) | - | 65 |

| Data sourced from ACS Publications acs.org |

Oxidative Cyclization Routes

Oxidative cyclization represents a more modern and efficient strategy for accessing the indoline-2,3-dione scaffold. rsc.org This approach often involves the direct oxidation of indole (B1671886) derivatives. The C2-C3 π bond of the indole nucleus is activated through oxidation, leading to the formation of intermediates that can undergo intramolecular cyclization. rsc.org

Various oxidizing agents have been employed for this transformation, including:

Dimethyldioxirane (DMDO)

Pd(acac)₂/H₂O₂

Ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with TEMPO acs.org

A notable example is the copper-catalyzed oxidative cyclization of 2-arylethynylanilines to produce 2-hydroxy indolinones. acs.org Furthermore, the use of hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) has been reported for the cyclization of anilines to construct indolinones. acs.org

The regioselectivity of oxidative cyclizations can be influenced by substituents on the indole ring. For instance, the presence of a chloride at the C2 position can alter the inherent reactivity, favoring cyclization at the C4 position of the indole ring, a crucial step in the synthesis of certain alkaloids. nih.gov

Regioselective Synthesis of 4,6-Dimethoxy-Substituted Indoline-2,3-diones

The regioselective synthesis of 4,6-dimethoxyindoline-2,3-dione requires careful consideration of the directing effects of the methoxy groups on the aromatic ring. The Hemetsberger indole synthesis is a notable method for preparing 4,6-dimethoxyindole (B1331502) derivatives, which can then be further functionalized. researchgate.net

One synthetic route starts from 3,5-dimethoxyaniline (B133145). The synthesis of 4,6-dimethoxy-1H-indole can be achieved, which then serves as a precursor for further derivatization. samipubco.comresearchgate.net For instance, reaction with chloroacetic acid can introduce a side chain that can be used to build other heterocyclic rings. samipubco.comresearchgate.net

The table below outlines a synthetic sequence starting from 4,6-Dimethoxy-1H-indole to produce various heterocyclic derivatives.

| Starting Material | Reagent(s) | Product |

| 4,6-Dimethoxy-1H-indole | Chloroacetic acid, Pyridine | (4,6-Dimethoxy-1H-indol-1-yl)acetic acid |

| (4,6-Dimethoxy-1H-indol-1-yl)acetic acid | Urea, Na2CO3 | 1-(4,6-Dimethoxy-1H-indol-1-yl)imidazolidin-2-one |

| (4,6-Dimethoxy-1H-indol-1-yl)acetic acid | Thiourea, Na2CO3 | 1-(4,6-Dimethoxy-1H-indol-1-yl)-2-thioxoimidazolidin-4-one |

| (4,6-Dimethoxy-1H-indol-1-yl)acetic acid | Thiosemicarbazide (B42300) | 2-((4,6-Dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-5-amine |

| Data sourced from Journal of Medicinal and Pharmaceutical Chemistry Research samipubco.com |

Catalyst-Mediated Synthetic Transformations

Catalysis plays a pivotal role in the modern synthesis and functionalization of the indoline-2,3-dione core, enabling transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium catalysis is a powerful tool for the functionalization of the indole nucleus. beilstein-journals.orgnih.govnih.gov Palladium-catalyzed cross-coupling reactions allow for the introduction of various substituents at specific positions of the indoline-2,3-dione scaffold. For instance, the C-H functionalization of indoles at the C2 and C3 positions can be achieved using palladium catalysts, leading to the synthesis of complex, polycyclic structures. nih.gov

The choice of palladium catalyst and reaction conditions can control the site of functionalization. For example, in the cyclization of N-allyl-1H-indole-2-carboxamides, using PdCl₂(MeCN)₂ as the catalyst favors C3 functionalization, while switching to Pd(OAc)₂ with specific additives directs the reaction to the indole nitrogen. beilstein-journals.org

The table below illustrates the effect of the palladium catalyst system on the regioselectivity of indole functionalization.

| Catalyst System | Position of Functionalization |

| PdCl₂(MeCN)₂ / 1,4-benzoquinone | C-3 |

| Pd(OAc)₂ / Na₂CO₃ / Bu₄NCl | N-H |

| Data sourced from Molecules beilstein-journals.org |

Furthermore, palladium-catalyzed reactions such as the Sonogashira-Cacchi cascade reaction have been employed for the one-pot synthesis of polysubstituted indoles, which can be precursors to indoline-2,3-diones. mdpi.com

Lewis Acid Catalysis in Indoline-2,3-dione Synthesis

Lewis acids are effective catalysts for the cyclization of various precursors to form the indole and indoline-2,3-dione skeletons. nih.govorganic-chemistry.orgnih.gov They activate imine or other electrophilic groups, facilitating intramolecular nucleophilic attack to close the ring. organic-chemistry.orgnih.gov

In the synthesis of 2,3-substituted indoles, Lewis acids like BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have been shown to catalyze the cyclization of methyl phenyldiazoacetates containing an ortho-imino group in quantitative yields with low catalyst loadings (≤1 mol%). organic-chemistry.orgnih.gov The reaction is typically fast, often completing within minutes at room temperature. nih.gov

The proposed mechanism involves the Lewis acid activating the imine, which then undergoes electrophilic attack by the diazo carbon. Subsequent expulsion of dinitrogen and dissociation of the Lewis acid yields the indole product. nih.gov This methodology has proven to be efficient for synthesizing a variety of functionalized indoles. organic-chemistry.orgnih.gov

Emerging Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Conventional methods for the synthesis of isatins, such as the Sandmeyer, Stolle, and Gassman procedures, have been pivotal in the development of isatin chemistry. biomedres.usnih.gov The Sandmeyer synthesis, one of the most traditional routes, involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. biomedres.usajprd.com However, these classical methods often suffer from drawbacks such as long reaction times, harsh reaction conditions, and sometimes low yields, particularly with substituted anilines. nih.gov

To overcome these limitations, modern synthetic chemistry has seen the advent of more efficient and environmentally benign protocols. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of a wide variety of heterocyclic compounds, including isatin derivatives. nih.gov

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating. This often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with increased product yields and purity. nih.govopenmedicinalchemistryjournal.com The application of microwave technology is particularly advantageous for the synthesis of substituted isatins, where conventional heating might lead to decomposition or the formation of side products.

While a specific microwave-assisted protocol for the direct synthesis of this compound from 3,5-dimethoxyaniline is not extensively detailed in the reviewed literature, the general principles and successful application of microwave heating to the synthesis of other substituted isatins strongly suggest its feasibility and potential benefits. For instance, the synthesis of various N-substituted isatins has been significantly improved by using microwave irradiation, which drastically reduces reaction times and improves yields compared to conventional heating methods.

Furthermore, research on the synthesis of related dimethoxy-substituted heterocyclic systems under microwave irradiation has shown promising results. For example, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been successfully achieved using microwave heating under solvent-free conditions. This indicates that dimethoxy-substituted aromatic compounds are amenable to microwave-assisted cyclization reactions.

The plausible microwave-assisted synthesis of this compound would likely follow an adapted Sandmeyer route, where the cyclization of the corresponding isonitrosoacetanilide derived from 3,5-dimethoxyaniline is accelerated by microwave energy. The use of co-solvents or alternative acids, such as methanesulfonic acid, which has been shown to improve the synthesis of isatins from lipophilic anilines, could also be synergistically combined with microwave heating to enhance reaction efficiency. nih.gov

The development of such a protocol would offer a more sustainable and efficient route to this compound, a valuable building block in medicinal chemistry. The table below illustrates a hypothetical comparison between a conventional and a potential microwave-assisted synthesis of a substituted isatin, based on general findings in the literature.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |

| Reaction Time | Several hours to days | Minutes to less than an hour |

| Temperature | Often high (reflux) | Controlled, rapid heating |

| Solvent | Often requires large volumes | Can be performed with minimal or no solvent |

| Yield | Variable, can be low for substituted derivatives | Generally higher |

| Purity | May require extensive purification | Often results in cleaner products |

The continued exploration of microwave-assisted protocols and other emerging technologies holds significant promise for the efficient and scalable synthesis of this compound and its analogues, facilitating further research into their chemical and biological properties.

Chemical Reactivity and Mechanistic Studies of 4,6 Dimethoxyindoline 2,3 Dione

Reactivity at the Diketone Moiety (C-2, C-3)

The indoline-2,3-dione core contains two carbonyl groups: a ketone at the C-3 position and an amide (or γ-lactam) carbonyl at the C-2 position. The C-3 carbonyl is significantly more electrophilic and reactive towards nucleophiles compared to the C-2 amide carbonyl, which is stabilized by resonance with the nitrogen lone pair. nih.govresearchgate.net This difference in reactivity dictates the regiochemical outcome of reactions at the diketone moiety.

The highly electrophilic C-3 carbonyl group of 4,6-dimethoxyindoline-2,3-dione is susceptible to attack by a wide range of nucleophiles. beilstein-journals.orgresearchgate.net These reactions typically result in the formation of 3-substituted-3-hydroxy-4,6-dimethoxyindolin-2-one derivatives.

One notable example is the ketalization reaction, where isatins react with alcohols under catalytic conditions to form 3,3-dialkoxy-2-oxindoles. An acid- and metal-free photochemical protocol using iodine as a catalyst has been developed for this transformation. mdpi.com This method provides a mild route to access acyclic isatin (B1672199) ketals, which are often unstable under conventional acidic conditions. mdpi.com

Organometallic reagents, such as Grignard reagents, also add selectively to the C-3 carbonyl. The reaction of indole-2,3-dicarboxylic anhydride (B1165640) with Grignard reagents has shown that the C-2 carbonyl is more reactive in the anhydride system due to electronic factors. clockss.org However, in the case of 1,3-indanediones, the addition of a Grignard reagent can be followed by a retro-aldol reaction, leading to ring-opened products. ed.ac.uk For this compound, nucleophilic addition primarily occurs at the C-3 position, leading to the formation of a tertiary alcohol. beilstein-journals.org

Table 1: Nucleophilic Addition Reactions at the C-3 Carbonyl of the Isatin Core

| Nucleophile | Reagent Example | Product Type | Reference(s) |

| Alcohols | Methanol, Iodine (catalyst) | 3,3-Dimethoxy-2-oxindole | mdpi.com |

| Organometallics | Phenylmagnesium bromide | 3-Hydroxy-3-phenyl-2-oxindole | clockss.org |

| Amines | Primary/Secondary Amines | Hemiaminal (intermediate) | wikipedia.orgyoutube.com |

| Active Methylene Compounds | Malononitrile, Piperidine (catalyst) | 3-(Dicyanomethylene)indolin-2-one | researchgate.net |

The C-3 ketone of this compound readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form Schiff bases (imines). wikipedia.orgyoutube.com This reaction proceeds via the initial nucleophilic addition of the amine to the C-3 carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. wikipedia.orgyoutube.com

These reactions are fundamental in synthetic chemistry for creating diverse molecular scaffolds. For instance, the condensation with thiosemicarbazide (B42300) derivatives yields thiosemicarbazones, which are compounds of significant interest in medicinal chemistry. researchgate.net Similarly, reactions with amino acids can lead to the formation of azomethine ylides, which can undergo subsequent cycloaddition reactions to produce complex spiroheterocyclic systems. researchgate.net The formation of these Schiff bases is a versatile strategy for the elaboration of the isatin core into more complex molecules. nih.gov

Table 2: Condensation Products from Isatins and Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product Class | Significance | Reference(s) |

| Primary Amines (R-NH₂) | Schiff Bases (Imines) | Versatile synthetic intermediates | wikipedia.orgyoutube.com |

| Thiosemicarbazide | Thiosemicarbazones | Biologically active compounds | researchgate.net |

| Hydrazine (B178648) Derivatives | Hydrazones | Precursors for further synthesis | arkat-usa.org |

| Amino Acids | Azomethine Ylides | Intermediates for spiroheterocycles | researchgate.net |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups.

The methoxy groups at positions C-4 and C-6 are powerful ortho-, para-directing activators. libretexts.orgyoutube.com In the 4,6-dimethoxy substituted system, these groups work in concert to direct incoming electrophiles. The C-5 and C-7 positions are both ortho to one methoxy group and para to the other. However, steric hindrance from the adjacent heterocyclic ring and the electronic influence of the deactivating indoline-2,3-dione moiety play a crucial role in determining the final regiochemical outcome. Studies on the Vilsmeier-Haack formylation of 4,6-dimethoxyindole (B1331502) derivatives have shown that substitution occurs preferentially at the C-7 position. researchgate.netarkat-usa.org This indicates that the C-7 position is the most nucleophilic site on the aromatic ring, overcoming the potential for substitution at C-5.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), generates a chloroiminium ion (the Vilsmeier reagent) which acts as the electrophile. wikipedia.org

In the case of 4,6-dimethoxyindole systems, the Vilsmeier-Haack reaction provides a reliable method for introducing a formyl group. Research has consistently shown that for 4,6-dimethoxyindoles, formylation occurs regioselectively at the C-7 position. researchgate.netarkat-usa.org An extended version of the Vilsmeier reaction, using reagents like 3-dimethylaminopropenal, also results in substitution at the C-7 position of 4,6-dimethoxyindoles. arkat-usa.org This high regioselectivity makes the Vilsmeier-Haack reaction a valuable tool for the specific functionalization of the 4,6-dimethoxyindole core. nih.gov

Table 3: Regioselectivity of Electrophilic Substitution on Dimethoxyindoles

| Reaction | Electrophile | Substrate | Position of Substitution | Reference(s) |

| Vilsmeier-Haack Formylation | Chloroiminium ion | 4,6-Dimethoxyindole | C-7 | researchgate.net |

| Extended Vilsmeier Reaction | 3-Chloro-2-propeniminium salt | 4,6-Dimethoxy-2,3-diphenylindole | C-7 | arkat-usa.org |

| Nitration | Nitronium ion (from HNO₃/silica) | 3-Substituted-4,6-dimethoxyindoles | C-7 or C-2 (depends on substituent) | researchgate.net |

Oxidation and Reduction Pathways of the Indoline-2,3-dione Core

The indoline-2,3-dione core can undergo both oxidation and reduction, targeting the carbonyl groups and the heterocyclic ring.

The oxidation of the isatin scaffold can lead to ring-opening. For example, treatment of isatin with oxidizing agents like chromic acid or hydrogen peroxide with an organoselenium catalyst can yield isatoic anhydride. nih.gov This transformation involves the oxidative cleavage of the C-2 and C-3 bond.

Reduction of the indoline-2,3-dione core offers several possibilities. The use of sodium borohydride (B1222165) (NaBH₄) in acidic media, such as acetic acid or trifluoroacetic acid, is a common method for the reduction of indoles to indolines. mdma.chresearchgate.netresearchgate.net In the context of the dione (B5365651), selective reduction is key. Studies on the related indole-2,3-dicarboxylic anhydride have shown that the C-2 carbonyl group is more susceptible to reduction by sodium borohydride than the C-3 carbonyl. clockss.org This suggests that reduction of this compound could potentially lead to 3-hydroxy-4,6-dimethoxyindolin-2-one or further to 4,6-dimethoxyindoline-2,3-diol, depending on the reaction conditions and the reducing agent used. The combination of sodium borohydride and iodine has also been explored as a "selective" reducing system, though its effect on the dione core specifically requires further investigation. svedbergopen.com

Dimerization and Oligomerization Reactions

While specific studies on the dimerization and oligomerization of this compound are not extensively documented, analogous reactions with other substituted isatins provide significant insights into its potential reactivity. The formation of dimeric structures from isatin scaffolds is a known phenomenon, often achieved by linking two isatin units through a spacer.

For instance, bis-isatin derivatives have been synthesized from 5-fluoroindoline-2,3-dione by reacting it with α,ω-dibromoalkanes in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method provides a template for the potential synthesis of dimeric this compound derivatives. The general approach involves the N-alkylation of the isatin ring, and a similar strategy could be employed for the 4,6-dimethoxy analog.

Another relevant transformation is the dimerization of Morita-Baylis-Hillman (MBH) carbonates of isatins. These reactions, promoted by a base, can lead to the formation of ethylene-bridged bis(3-methylene)oxindole derivatives. beilstein-journals.org This indicates that derivatives of this compound at the C3-position could undergo dimerization under appropriate basic conditions.

The synthesis of trisindolines from isatins and indoles represents a form of oligomerization. This reaction involves the acid-catalyzed condensation of two indole (B1671886) molecules with one isatin molecule. The electron-donating nature of the methoxy groups in this compound would likely enhance the electrophilicity of the C3-carbonyl group upon protonation, potentially facilitating this type of condensation.

A summary of analogous dimerization reactions of substituted isatins is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 5-Fluoroindoline-2,3-dione | α,ω-Dibromoalkanes, K2CO3, DMSO | Bis-isatin derivatives | nih.gov |

| MBH carbonates of isatins | Base | Ethylene-bridged bis(3-methylene)oxindoles | beilstein-journals.org |

Mechanistic Investigations of Key Transformations Involving this compound

The mechanistic pathways of reactions involving this compound can be inferred from studies on the parent isatin and other substituted derivatives. The key reactive center is the C3-carbonyl group, which is susceptible to nucleophilic attack.

Acid-Catalyzed Reactions: In acid-catalyzed reactions, such as the formation of trisindolines, the mechanism proceeds through the protonation of the C3-carbonyl oxygen. This enhances the electrophilicity of the C3-carbon, making it more susceptible to attack by a nucleophile, such as an indole. The resulting intermediate then undergoes dehydration to form the final product. The electron-donating methoxy groups at the 4- and 6-positions of the benzene ring in this compound would increase the electron density on the carbonyl oxygen, making it more basic and thus more readily protonated. This could potentially accelerate the rate of acid-catalyzed reactions.

Base-Catalyzed Reactions: In the presence of a base, the N-H proton of the isatin ring can be abstracted, generating an anion. This anion can then participate in various reactions. For example, the hydrolysis of isatin in alkaline solutions proceeds via nucleophilic attack of a hydroxide (B78521) ion at the C2-carbonyl group, leading to ring-opening. The kinetics of this process for isatin have been shown to be complex and pH-dependent, with different rate-limiting steps at different pH values. scielo.br The electronic effects of the methoxy groups in this compound would likely influence the pKa of the N-H proton and the stability of the resulting anion, thereby affecting the kinetics of base-catalyzed reactions.

Reactions of Derivatives: Mechanistic studies on the reactions of Morita-Baylis-Hillman (MBH) carbonates of isatins have shown that they can be converted to activated allylic ylides in the presence of a Lewis base. These intermediates then undergo allylic substitution or annulation reactions. beilstein-journals.org It is expected that MBH adducts derived from this compound would follow a similar mechanistic pathway.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst plays a crucial role in the reactions of this compound, influencing reaction rates, yields, and selectivity.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly affect reaction outcomes. For instance, in a one-pot, three-component reaction of isatin, ammonium (B1175870) acetate (B1210297), and benzaldehyde (B42025) catalyzed by β-cyclodextrin, the yield of the resulting imidazole (B134444) derivative was found to be highly dependent on the solvent system. researchgate.net While various solvents like water, methanol, ethanol (B145695), acetonitrile, and dichloromethane (B109758) were tested, a mixture of water and ethanol (9:1) provided the highest yield. researchgate.net This highlights the importance of solvent optimization for specific transformations. Similarly, the rate of basic hydrolysis of isatin is influenced by the solvent composition, with the rate decreasing with increasing ethanol content in an ethanol-water mixture. jst.go.jp

Catalyst Effects: A variety of catalysts have been employed to promote reactions involving isatins. For the synthesis of a related compound, 6,7-dimethoxyisatin, Preyssler-type heteropolyacids have been shown to be effective and reusable acid catalysts, outperforming other heteropolyacids and mineral acids. bibliotekanauki.pl In multicomponent reactions for the synthesis of spiro-oxindoles from isatins, sodium acetate has been used as an efficient catalyst under solvent-free or "on-solvent" conditions. arkat-usa.org The choice of catalyst can dramatically impact the reaction time and yield. For example, the use of sodium acetate as a catalyst in the reaction of isatin, malononitrile, and a bicyclic CH-acid led to high yields of the spiro-oxindole product in a very short reaction time. arkat-usa.org

The table below summarizes the effect of different catalysts and solvents on the yield of reactions involving isatins.

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

| Synthesis of Imidazole derivative | β-Cyclodextrin | H2O/EtOH (9:1) | 94 | researchgate.net |

| Synthesis of Spiro-oxindole | Sodium Acetate | EtOH | 95 | arkat-usa.org |

| Synthesis of 6,7-Dimethoxyisatin | Preyssler-type Heteropolyacid | Not specified | Good | bibliotekanauki.pl |

Structure Activity Relationship Sar and Derivatization Strategies for 4,6 Dimethoxyindoline 2,3 Dione Analogues

Design and Synthesis of N-Substituted 4,6-Dimethoxyindoline-2,3-dione Derivatives

The nitrogen atom (N-1) of the indoline-2,3-dione core is a primary site for derivatization, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical properties and biological activity. The synthesis of N-substituted derivatives is typically straightforward, often involving the deprotonation of the N-H group by a suitable base, followed by nucleophilic substitution with an alkyl or aryl halide.

Common synthetic strategies include:

N-Alkylation and N-Arylation: The indole (B1671886) nitrogen can be functionalized with various alkyl, benzyl, or aryl groups. For instance, derivatives such as 1-benzyl-5-fluoro-1H-indole-2,3-dione and 1-allyl-5-fluoro-1H-indole-2,3-dione have been synthesized from the corresponding 5-fluoro-isatin. researchgate.net A similar approach can be applied to the 4,6-dimethoxy scaffold.

PIFA-Mediated Cyclization: A method for synthesizing N-arylated and N-alkylated indoles involves a phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization. organic-chemistry.org This technique allows for the construction of the indole skeleton with the N-substituent already in place and is effective for both electron-rich and electron-poor substrates. organic-chemistry.org

Linker-Based Substitution: In the design of molecules for specific targets, linkers can be attached to the nitrogen atom. For example, in the development of potential analgesics, N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione were synthesized, where the cyclic imide is connected to an arylpiperazine group via a linker. nih.gov

These modifications significantly impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.

Aromatic Ring Functionalization for Modulating Biological Activity

Functionalization of the benzene (B151609) ring of the this compound scaffold is a key strategy for fine-tuning electronic properties and exploring new binding interactions. The existing methoxy (B1213986) groups at positions 4 and 6 are electron-donating, influencing the reactivity of the aromatic ring. Further substitutions can be introduced to enhance potency or selectivity.

Key functionalization approaches include:

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) onto the aromatic ring is a common tactic in medicinal chemistry. For example, 5-fluoro and 5-chloro isatin (B1672199) derivatives have been synthesized and used as precursors for more complex molecules. researchgate.net Halogenation can alter the electronic distribution and metabolic stability of the compound.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H functionalization can be used to introduce amide groups at the C7 position of the indoline (B122111) ring, yielding C7-amidated indolines that have shown potent anticancer activity. nih.gov

Sulfonamide Formation: The isatin scaffold can be used to synthesize isatin-based sulfonamide derivatives, which have demonstrated potential as α-glucosidase and α-amylase inhibitors. nih.gov This involves modifying the core structure to incorporate a sulfonamide moiety, which can act as a zinc-binding group in metalloenzymes.

These modifications can lead to derivatives with enhanced biological profiles, such as improved anticancer or enzyme-inhibitory activities. nih.govnih.gov

Exploration of Side Chain Modifications at the Diketone Positions

The diketone moiety at positions 2 and 3 of the indoline-2,3-dione core is a hub of chemical reactivity, particularly the C3-carbonyl group. This position readily undergoes condensation reactions with various nucleophiles, allowing for the introduction of diverse side chains and the creation of new heterocyclic systems.

Common modifications include:

Schiff Base Formation: The C3-carbonyl can react with primary amines to form Schiff bases (imines). For instance, the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with substituted anilines yields ethyl 3-(N-aryliminomethyl)-1H-indole-2-carboxylates. nih.gov

Hydrazone Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a 3-hydrazonoindolin-2-one intermediate. nih.gov This intermediate can be further reacted, for example with a benzene sulfonyl chloride, to yield substituted isatin-based benzene sulfonamide derivatives. nih.gov

Thiosemicarbazone Formation: Condensation with thiosemicarbazides produces thiosemicarbazone derivatives. researchgate.net Two series of novel indole-based thiosemicarbazone systems were prepared through the Schiff base condensation of indole carbaldehydes with various thiosemicarbazides, resulting in compounds with antioxidant and anticholinesterase properties. researchgate.net

These derivatizations at the diketone position are crucial for expanding the chemical space of the scaffold and generating compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net

Development of Hybrid Molecules Incorporating the this compound Scaffold

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to address multiple targets, overcome drug resistance, or enhance potency. The this compound scaffold is an excellent candidate for inclusion in such hybrids.

Examples of hybrid molecule development include:

Indole-Pyrano[2,3-c]pyrazole Hybrids: N-substituted indole-3-carboxaldehydes have been used to synthesize novel pyrano[2,3-c]pyrazole derivatives. This involves reacting the indole aldehyde with other heterocyclic building blocks to create complex molecules with potential anti-inflammatory, analgesic, and anticonvulsant activities. researchgate.net

Indole-Carboxamide Hybrids: A series of indole-2-carboxamides were designed and synthesized as potential multi-target antiproliferative agents, demonstrating promising activity against various cancer cell lines. nih.gov

Isoindoline-1,3-dione Heterodimers: Multifunctional, heterodimeric isoindoline-1,3-dione derivatives have been developed as dual-binding site inhibitors of cholinesterases and inhibitors of β-amyloid aggregation, showing promise for neurodegenerative disorders. nih.gov This highlights the potential of combining the dione (B5365651) scaffold with other moieties to create multi-target ligands. nih.gov

The development of hybrid molecules leverages the established biological relevance of the indole/indoline-dione core while introducing new functionalities to achieve synergistic or multi-target effects. researchgate.netnih.gov

Correlation of Structural Modifications with Observed Biological Responses

The ultimate goal of derivatization is to establish a clear structure-activity relationship (SAR), correlating specific structural changes with changes in biological activity. This systematic approach guides the optimization of lead compounds.

Studies on isatin and related indole derivatives have yielded valuable SAR insights:

Antiproliferative and Antibacterial Activity: In a series of N-substituted 2-benzimidazole-derived carboxamides, the type and position of substituents on the phenyl ring, as well as the nature of the N-substituent on the benzimidazole (B57391) core, were found to be crucial for activity. mdpi.com For example, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the nitrogen showed the most pronounced antiproliferative activity across several cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected N-Substituted Benzimidazole Carboxamides

| Compound | N-Substituent | Phenyl Ring Substitution | Cell Line: HeLa (IC₅₀ µM) | Cell Line: MCF-7 (IC₅₀ µM) | Cell Line: SW620 (IC₅₀ µM) |

|---|---|---|---|---|---|

| 10 | Isobutyl | 2-hydroxy-4-methoxy | 2.2 | 3.1 | 4.4 |

| 12 | Methyl | 2-hydroxy-4-methoxy | >10 | 3.1 | >10 |

| 35 | Methyl | 2,4-dihydroxy | >10 | 8.7 | >10 |

| 36 | Methyl | 3,4,5-trihydroxy | >10 | 4.8 | >10 |

Data sourced from a study on N-benzimidazole-derived carboxamides, which illustrates the impact of substitution on biological activity. mdpi.com

Enzyme Inhibition: For isatin-based sulfonamide derivatives designed as enzyme inhibitors, an analogue featuring a 4-methyl and 2-nitro substituted benzene sulfonamide moiety was identified as the most potent inhibitor of α-glucosidase and α-amylase. nih.gov In another study on acetylcholinesterase (AChE) inhibitors, a derivative of a related indanone scaffold, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was found to be a highly potent inhibitor with an IC₅₀ value of 5.7 nM. nih.gov This compound showed 1250 times greater selectivity for AChE over butyrylcholinesterase. nih.gov

Anticancer Activity: For C7-amidated indolines, one derivative (compound 4f) was found to be highly cytotoxic against human prostate, endometrial, and ovarian carcinoma cells, with activity comparable to the established anticancer agent doxorubicin. nih.gov

These examples demonstrate that subtle modifications to the core scaffold and its substituents can lead to significant changes in biological activity, potency, and selectivity, guiding the rational design of new therapeutic agents based on the this compound framework. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethoxyindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4,6-dimethoxyindoline-2,3-dione and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of an organic molecule provides information about the chemical environment of each proton. In derivatives of this compound, the aromatic protons on the indoline (B122111) ring typically appear as distinct signals in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating effects of the methoxy (B1213986) groups.

For instance, in a related derivative, the aromatic protons can be observed at chemical shifts (δ) such as 7.25 ppm (triplet, J = 8.0 Hz), 7.37 ppm (triplet, J = 8.0 Hz), and 7.74 ppm (doublet, J = 8.0 Hz). unibo.it The protons of the methoxy groups typically resonate as sharp singlets in the upfield region, for example, at 3.76 ppm and 3.85 ppm. unibo.it The specific chemical shifts and coupling constants (J values) are crucial for determining the substitution pattern on the aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.74 | d | 8.0 |

| Ar-H | 7.37 | t | 8.0 |

| Ar-H | 7.25 | t | 8.0 |

| -OCH₃ | 3.85 | s | - |

| -OCH₃ | 3.76 | s | - |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. wikipedia.orgpressbooks.pub Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts of the carbon atoms in this compound and its derivatives are highly indicative of their chemical environment.

The carbonyl carbons of the dione (B5365651) moiety are typically observed at the most downfield positions, often in the range of 160-180 ppm. The aromatic carbons attached to the electron-donating methoxy groups are shielded and appear at higher field strengths compared to the other aromatic carbons. For example, in a related compound, ¹³C NMR signals were observed at δ 176.9, 165.5, 162.6, and 160.0 ppm. rsc.org The methoxy carbons typically appear around 55-60 ppm. nih.gov

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 176.9 |

| Ar-C | 165.5 |

| Ar-C | 162.6 |

| Ar-C | 160.0 |

| Ar-C | 147.6 |

| Ar-C | 145.1 |

| -OCH₃ | 60.9 |

| -OCH₃ | 53.5 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To definitively assign all proton and carbon signals and to elucidate the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com For instance, the COSY spectrum can confirm the connectivity of the aromatic protons on the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C one-bond correlation). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methoxy protons to the aromatic carbons to which they are attached can be observed.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives provides characteristic absorption bands that confirm the presence of key functional groups.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety. These typically appear in the region of 1700-1750 cm⁻¹. For instance, in a similar structure, carbonyl stretching frequencies were observed at 1721, 1710, and 1690 cm⁻¹. rsc.org The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding.

Other important vibrational modes include:

N-H Stretching: For the parent compound or derivatives with an N-H group, a broad absorption band is expected in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the methoxy groups (Ar-O-CH₃) give rise to strong bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (dione) | Stretching | 1721, 1710, 1690 |

| C-H (aromatic) | Stretching | 3110, 3167 |

| C-H (aliphatic) | Stretching | 2934 |

| C=C (aromatic) | Stretching | 1624, 1545 |

| C-O (methoxy) | Stretching | 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system of the molecule.

The aromatic ring and the α,β-unsaturated dione system form an extended chromophore. Typically, isatin (B1672199) and its derivatives exhibit multiple absorption bands. For isatin itself, bands are observed around 249, 296, and 420 nm, corresponding to π-π* and n-π* transitions. researchgate.net The presence of the two methoxy groups on the aromatic ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating nature, which extends the conjugation. For instance, a related dimethoxyindole derivative shows an absorption maximum at approximately 330 nm. umaine.edu The solvent can also influence the position of the absorption bands.

| Compound | λmax (nm) | Electronic Transition | Solvent |

|---|---|---|---|

| Isatin | 249, 296 | π→π | Ethanol (B145695) |

| Isatin | 420 | n→π | Ethanol |

| 5,6-Dimethoxy-1H-indole-2-carboxylic acid (DHICA) | ~330 | π→π* | Not specified |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Interpretation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₉NO₄), the expected molecular weight is approximately 207.18 g/mol . High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indoline-2,3-dione derivatives involve the loss of small, stable molecules such as carbon monoxide (CO) and the cleavage of the bonds adjacent to the carbonyl groups. The fragmentation of the methoxy groups, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), can also be observed. Analyzing these fragmentation patterns helps to confirm the structure of the parent molecule and its derivatives. For example, in related organotin(IV) complexes, the mass spectrometry data agreed well with the structural skeleton of the products.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

While the precise crystal structure of this compound has not been extensively reported in publicly available crystallographic databases, significant insights into its solid-state molecular geometry can be gleaned from the analysis of closely related derivatives. A prime example is the crystallographic study of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate, which provides a valuable model for understanding the structural characteristics of isatins substituted at the 4 and 6 positions.

The crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate reveals a triclinic system with the P-1 space group. researchgate.net The presence of two independent molecules (A and B) within the asymmetric unit highlights the potential for conformational variations in the solid state. researchgate.net A key difference between these two molecules lies in the orientation of a phenyl ring of a benzyloxy group, which is out of the molecular plane in molecule B. researchgate.net This observation suggests a degree of rotational freedom for the substituents at the 4 and 6 positions.

The fundamental indole-2,3-dione core is expected to be largely planar, a common feature in isatin derivatives. This planarity facilitates the formation of intermolecular interactions that govern the crystal packing. In the case of the dibenzyloxy derivative, hydrogen bonding plays a crucial role in the supramolecular assembly. Molecule A is hydrogen-bonded to molecule B via a single hydrogen bond, while molecule B is connected to molecule A through two hydrogen bonds. researchgate.net These interactions create a stable, three-dimensional network.

Interactive Data Table: Crystallographic Data for 4,6-Dibenzyloxy-1H-indole-2,3-dione Methanolate

| Parameter | Value researchgate.net |

| Formula | C22H17NO4 · 0.25(CH3OH) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 16.584(7) |

| b (Å) | 23.560(8) |

| c (Å) | 5.156(1) |

| α (°) | 95.86(2) |

| β (°) | 93.77(3) |

| γ (°) | 70.26(3) |

| Volume (ų) | 1885.2 |

| Z | 4 |

Note: This data is for the dibenzyloxy derivative and serves as an analogue for this compound.

Computational Chemistry and Theoretical Studies of 4,6 Dimethoxyindoline 2,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and molecular properties of organic compounds. nih.gov This method, rooted in quantum mechanics, allows for the accurate calculation of a molecule's properties by focusing on its electron density. For 4,6-dimethoxyindoline-2,3-dione, DFT calculations can elucidate its fundamental chemical nature.

Geometry Optimization and Energetic Profiles

Energetic profiles, including the total energy of the optimized structure, provide a measure of the molecule's stability. By comparing the energies of different conformers or isomers, the most energetically favorable form can be identified. For instance, in related indoline-2,3-dione derivatives, DFT has been used to predict the stability of various substituted forms in different solvents and in the gas phase. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for an Indoline-2,3-dione Core (General Representation)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (keto) | ~1.21 | ||

| C-C (aromatic) | ~1.39 - 1.41 | ||

| C-N (amide) | ~1.38 | ||

| N-H | ~1.01 | ||

| C-C-C (in ring) | ~118 - 122 | ||

| O=C-C | ~125 - 128 | ||

| Ring Planarity | ~0 - 5 |

Note: This table provides generalized data for the indoline-2,3-dione core based on typical DFT calculations and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

For this compound, the electron-donating methoxy (B1213986) groups are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing dione (B5365651) functionality would lower the energy of the LUMO, enhancing its electrophilic character. DFT calculations can precisely quantify these energies and map the spatial distribution of the HOMO and LUMO across the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. aimspress.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indoline-2,3-dione System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These are representative values for an indoline-2,3-dione system and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Signatures

DFT calculations are also invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequencies of the dione group and the C-O stretching of the methoxy groups would be prominent features.

Similarly, the gauge-independent atomic orbital (GIAO) method can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. For example, in related indole (B1671886) derivatives, specific proton and carbon signals have been assigned using such computational methods. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could explore its potential to interact with various biological targets. For instance, various indoline-2,3-dione derivatives have been docked against targets like cyclin-dependent kinase 6 (CDK6) and the main protease of SARS-CoV-2. mdpi.comrsc.org

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the observation of conformational changes and the calculation of binding free energies.

pKa Value Prediction and Acidity/Basicity Studies

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental property that influences its behavior in biological systems. For this compound, the N-H proton of the indole ring is expected to be acidic. The pKa value of this compound has been determined experimentally via spectrophotometric titration in a DMSO/buffer solution. pubcompare.ai

Computational methods can also be used to predict pKa values. This often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. Methods such as the semiempirical quantum chemical methods (e.g., PM3/COSMO or AM1/COSMO) or higher-level DFT calculations can provide theoretical pKa values that can be correlated with experimental findings. peerj.com These studies help in understanding the factors that influence the acidity, such as the electron-withdrawing effect of the adjacent carbonyl groups.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry offers a powerful approach to elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For reactions involving this compound, such as cycloaddition reactions, computational analysis can provide detailed insights into the reaction pathway. nih.gov

By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. Techniques like Natural Bond Orbital (NBO) analysis can be used to study the charge transfer and orbital interactions occurring during the reaction. While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the methodologies are well-established for related systems.

Applications of 4,6 Dimethoxyindoline 2,3 Dione and Its Derivatives in Scientific Disciplines

Medicinal Chemistry and Biological Activity Research

The core structure of indoline-2,3-dione (isatin) and its substituted analogs, such as the 4,6-dimethoxy derivative, serves as a privileged scaffold in drug discovery. The ease of structural modification at various positions of the isatin (B1672199) ring allows for the generation of large libraries of compounds with diverse pharmacological profiles.

Derivatives of isoindoline-1,3-dione, a related heterocyclic structure, have been investigated as inhibitors of cholinesterases, enzymes crucial in the pathology of neurological disorders like Alzheimer's disease. nih.govresearchgate.net A key strategy in managing Alzheimer's is to inhibit acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov

Researchers have designed and synthesized novel isoindolin-1,3-dione-based acetohydrazide derivatives and evaluated their potential as AChE and butyrylcholinesterase (BChE) inhibitors. nih.gov One study identified a compound, 3b , as a potent and selective human acetylcholinesterase inhibitor with an IC50 value of 0.361 μM. researchgate.net Kinetic studies revealed a non-competitive mode of inhibition for this compound. researchgate.net Another series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also demonstrated potential as anticholinesterase agents. nih.gov Among the synthesized compounds, 4a , which features an ortho-chlorine moiety, exhibited the highest potency with an IC50 value of 0.91 ± 0.045 μM against AChE. nih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3b | Human Acetylcholinesterase (hAChE) | 0.361 | researchgate.net |

| 4a (ortho-chlorine) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 | nih.gov |

| 4g (meta-methoxy) | Acetylcholinesterase (AChE) | 5.5 ± 0.7 | nih.gov |

Isatin and its derivatives have been a significant focus of cancer research due to their cytotoxic activity against various cancer cell lines. researchgate.net These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation. nih.gov The anticancer activity of isatin derivatives has been evaluated against human carcinoma cell lines derived from the breast, prostate, colon, and lung. nih.gov

For instance, a series of 3-(6-phenylimidazo[2,1-b] nih.govresearchgate.netthiadiazole-2-yl)-1H-indoles were synthesized and evaluated for their antitumor activity. Compound 60a was found to be active against both SUIT-2 and Panc-1 pancreatic cancer cell lines with IC50 values of 8.4 and 9.8 μmol/L, respectively. nih.gov Another derivative, 60b , displayed strong antitumor activity against SUIT-2 cells with an IC50 value of 5.16 μmol/L. nih.gov Structure-activity relationship (SAR) studies revealed that a 2,5-dimethoxy substitution on the phenyl ring was favorable for cytotoxic activity. nih.gov

Furthermore, novel indole-based 1,2,4-triazole derivatives have shown excellent antiproliferative effects in the nanomolar range against HeLa cells, with one promising compound inhibiting tubulin polymerization with an IC50 value of 8.3 μmol/L. nih.gov

| Compound | Cancer Cell Line | IC50 Value (μmol/L) | Reference |

|---|---|---|---|

| 60a | SUIT-2 | 8.4 | nih.gov |

| 60a | Panc-1 | 9.8 | nih.gov |

| 60b | SUIT-2 | 5.16 | nih.gov |

| Indole-based 1,2,4-triazole derivative | Tubulin Polymerization | 8.3 | nih.gov |

The isatin scaffold has also been explored for its antimicrobial and antifungal properties. Derivatives of isatin have demonstrated activity against a range of microbial pathogens.

In the realm of antifungal research, novel quinoxaline-triazole compounds have been synthesized and evaluated. Compound 5d showed significant activity against Candida glabrata and Candida krusei with a MIC90 of 2 μg/mL, which is more potent than the standard drug fluconazole. nih.gov Similarly, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared, with many showing antifungal activity against Candida albicans. nih.gov

Another study on N1-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one found that compounds 2m (N1-benzoyl) and 2n (N1-(4-fluorobenzoyl)) had 81% and 95% inhibitory efficacy, respectively, against clinical fungal isolates. researchgate.net Notably, compound 2n was four times more active against clinical isolates of Candida albicans than fluconazole. researchgate.net

| Compound | Fungal Strain | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| 5d | Candida glabrata | 2 (MIC90) | nih.gov |

| 5d | Candida krusei | 2 (MIC90) | nih.gov |

| 2n | Candida albicans (clinical isolates) | 50 | researchgate.net |

| Fluconazole (reference) | Candida albicans (clinical isolates) | 200 | researchgate.net |

Derivatives of the indoline-2,3-dione and related structures have shown promise as antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1).

A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.govmdpi.com Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (6f ) exhibited the most potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. nih.govmdpi.com Mechanistic studies revealed that these compounds specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter. nih.govmdpi.com

Additionally, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as a novel class of HIV-1 integrase inhibitors. nih.govdaneshyari.com Several derivatives displayed low nanomolar IC50 values, comparable to the clinically used drug raltegravir. nih.gov These compounds were found to inhibit both the strand transfer and 3' processing steps of HIV-1 integration. nih.gov

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| 6f (3-oxindole derivative) | HIV-1 Infection | 0.4578 | nih.govmdpi.com |

| 2-hydroxyisoquinoline-1,3-dione derivatives | HIV-1 Integrase | Low nanomolar | nih.gov |

The isatin core is also recognized for its anticonvulsant and central nervous system (CNS) modulating activities. Various derivatives have been synthesized and tested for their potential to manage seizures and other CNS disorders.

Research into antiepileptic compounds has explored a wide range of chemical structures. nih.gov While specific data on 4,6-dimethoxyindoline-2,3-dione was not detailed in the provided search results, the general class of indoline-2,3-diones has been associated with anticonvulsant properties. nih.gov Antiepileptic drugs often work by modulating ion channels or enhancing inhibitory neurotransmission. mdpi.com For example, phenytoin, a common antiepileptic drug, blocks sodium channels. medscape.com The diverse mechanisms of action of existing antiepileptic drugs suggest that derivatives of this compound could potentially be developed to target various pathways involved in seizure activity.

Derivatives of indoline-2,3-dione have been investigated as inhibitors of various enzymes, including glycosidases, which are involved in carbohydrate metabolism. A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov

Several of these compounds showed potent inhibition. For example, compound 11 had an IC50 value of 0.90 ± 0.10 μM against α-glucosidase and 1.10 ± 0.10 μM against α-amylase. nih.gov Similarly, compounds 1 and 6 also exhibited strong inhibitory potential against both enzymes, with IC50 values in the low micromolar range. nih.gov These findings suggest that the indoline-2,3-dione scaffold can be a valuable starting point for developing new enzyme inhibitors.

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| 11 | α-glucosidase | 0.90 ± 0.10 | nih.gov |

| α-amylase | 1.10 ± 0.10 | ||

| 1 | α-glucosidase | 1.10 ± 0.10 | nih.gov |

| α-amylase | 1.30 ± 0.10 | ||

| 6 | α-glucosidase | 1.20 ± 0.10 | nih.gov |

| α-amylase | 1.60 ± 0.10 |

Materials Science Applications

The indoline-2,3-dione scaffold, characterized by its unique electronic structure, serves as a valuable platform in the field of materials science. The inherent properties of this heterocyclic system, which can be finely tuned through substituent modifications, make it a promising candidate for the development of novel organic materials with specific electronic and optical characteristics.

Development of New Materials with Tailored Electronic and Optical Properties

While research specifically detailing the electronic and optical properties of this compound is emerging, the broader family of indole-2,3-dione and related dione-containing heterocycles has been investigated for applications in materials science. The properties of a structurally similar compound, 4,7-dimethoxyindoline-2,3-dione, are being explored for the creation of new materials and coatings. smolecule.com The core indole (B1671886) structure is a key component in various organic compounds being investigated for their material properties.

For instance, functional polyesters derived from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole have been synthesized and shown to exhibit properties of high-resistance organic semiconductors. mdpi.com This suggests the potential of the indole framework in the development of organic electronic materials.

Studies on analogous structures, such as isoindole-1,3-dione derivatives, have provided insights into the tunable optical properties of such heterocyclic systems. Research on these compounds has involved the investigation of their UV-Vis spectra to determine parameters like absorbance, transmittance, optical band gap (Eg), and refractive index. acgpubs.org Such studies are crucial for designing materials with specific light-absorbing or light-emitting properties for applications in optoelectronics. The data from a study on isoindole-1,3-dione compounds is presented below.

| Compound | Absorbance Band Edge (EAbs-be) (eV) | Optical Band Gap (Eg) (eV) |

| 5 | 4.662 | 4.416 |

| 6 | 4.516 | 4.236 |

| 7 | 4.612 | 4.700 |

| 8 | 4.366 | 4.312 |

| 9 | 4.526 | 4.326 |

| 10 | 4.544 | 4.300 |

This table is based on data for isoindole-1,3-dione compounds, which are structurally related to this compound, and is provided for illustrative purposes. acgpubs.org

Applications in Polymer and Dye Chemistry

The indole nucleus is a fundamental component of many synthetic dyes. The chromophoric properties of the indoline-2,3-dione system make it an attractive scaffold for the design of new colorants. Indigo (B80030), a well-known dye, is a dimer of an indole derivative. mdpi.commdpi.com The synthesis of new organic dyes containing the indigo core has been achieved, demonstrating the versatility of this structure in dye chemistry. mdpi.com The development of direct dyes for textiles and leather often involves complex heterocyclic amines, and research into non-carcinogenic dye precursors is ongoing. lgu.edu.pk

In polymer chemistry, indole derivatives are being explored for the creation of functional polymers. For example, the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been used to synthesize functional polyethers. These polymers, which contain free tetrahydroindole rings, are soluble in various organic solvents and exhibit properties of high-resistance organic semiconductors, with electrical conductivity reaching 10⁻¹⁴ S/cm. mdpi.com

Agrochemical Research and Development

The structural motif of indoline-2,3-dione and its derivatives has shown potential in the field of agrochemical research. Although specific applications of this compound in commercial agrochemicals are not widely documented, related compounds have been investigated for their biological activities against agricultural pests and weeds.

Research has been conducted on indole-2,3-dione derivatives for their potential as fungicides and bactericides. nih.gov One study aimed to synthesize novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, with some of the synthesized compounds showing comparable antimicrobial activity to the standard fungicide, Bavistin, while being less toxic. nih.gov Other heterocyclic compounds containing dione (B5365651) functionalities have also been explored as potential agrochemicals. For instance, mesotrione, a herbicide from the benzoylcyclohexane-1,3-dione family, is used for the selective control of weeds in maize. nih.gov Furthermore, a derivative of isoindoline-1,3-dione, known as phosmet, is utilized as a pesticide. mdpi.com

The diverse biological activities of various heterocyclic compounds continue to drive research in the agrochemical sector. Studies on pyrazolin-3-ones and other nitrogen-containing heterocycles have identified novel classes of fungicides. nih.govmdpi.com The evaluation of oxopropylthiourea compounds as insect growth regulators against the cotton leafworm has also been a subject of investigation. nih.gov These examples highlight the broad potential of heterocyclic chemistry, including indole-based structures, in the discovery of new agrochemicals.

Role as Key Intermediates and Heterocyclic Building Blocks in Fine Chemical Synthesis

This compound, also known as 4,6-dimethoxyisatin, is a valuable heterocyclic building block in fine chemical synthesis. ijrrjournal.com Its reactive dicarbonyl functionality and substituted aromatic ring make it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.

The indoline-2,3-dione (isatin) scaffold is widely recognized as a privileged structure in drug discovery. ijrrjournal.com Isatin and its derivatives are used as starting materials for the synthesis of a wide range of biologically active compounds. ijrrjournal.comnih.gov For example, the reaction of isatins with indoles can lead to the formation of trisindolines, which have shown various biological activities including anticancer and antimicrobial properties. nih.gov

The utility of this compound as a synthetic intermediate is demonstrated in the preparation of other heterocyclic systems. For example, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and characterized for their potential as antibacterial and antitumor agents. researchgate.net Furthermore, novel indole-based thiosemicarbazone systems have been prepared from 4,6-dimethoxyindole (B1331502) carbaldehydes, which themselves can be derived from precursors related to this compound. researchgate.net The synthesis of a 2-(4-hydroxy-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one has been documented starting from 2-amino-4,6-dimethoxybenzamide, a compound closely related to the hydrolysis product of this compound. chemicalbook.com

The broader class of indane-1,3-dione, a related structure, is also a versatile building block in numerous applications ranging from biosensing to electronics and photopolymerization. nih.govmdpi.com The chemical reactivity of the dione functionality allows for a variety of transformations, making these compounds key intermediates in the synthesis of complex molecular architectures. beilstein-journals.orgnih.govnih.gov

Future Research Directions and Perspectives for 4,6 Dimethoxyindoline 2,3 Dione

Design of Next-Generation Analogues with Enhanced Specificity

A primary avenue for future research will be the rational design and synthesis of new analogues of 4,6-Dimethoxyindoline-2,3-dione. The isatin (B1672199) nucleus, with its reactive carbonyl groups and modifiable aromatic ring, is highly amenable to chemical alteration. researchgate.netnih.gov By strategically adding or modifying functional groups on the core structure, medicinal chemists can aim to enhance the compound's binding affinity and specificity for particular biological targets. Structure-activity relationship (SAR) studies on the broader class of isatin derivatives have shown that substitutions at various positions on the indole (B1671886) ring can significantly influence their biological effects, a principle that would be directly applicable to the 4,6-dimethoxy variant. acs.orgresearchgate.netnih.gov

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of the isatin core is a rich area for further investigation. scispace.com Future studies could focus on exploring novel reactions at the C3-carbonyl group or the N1-position of the this compound ring. Uncovering new reaction pathways could lead to the creation of entirely new classes of compounds with unique three-dimensional shapes and electronic properties, potentially unlocking novel therapeutic applications. The existing knowledge of isatin chemistry, including condensations and ring-expansion reactions, provides a solid foundation for this exploratory work. scispace.com